4-(4-Methoxyphenoxymethyl)phenylmagnesium bromide
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Overview
Description
4-(4-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(4-methoxyphenoxymethyl)bromobenzene with magnesium in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction scheme is as follows:
4-(4-methoxyphenoxymethyl)bromobenzene+Mg→4-(4-methoxyphenoxymethyl)phenylmagnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents, along with controlled reaction environments, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
4-(4-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other materials.
Biological Studies: Employed in the synthesis of biologically active compounds.
Mechanism of Action
The compound acts as a nucleophile in chemical reactions. The magnesium atom in the compound forms a bond with the carbon atom, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The mechanism involves the transfer of electrons from the magnesium-carbon bond to the electrophilic center.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylmagnesium bromide
- 3-methoxyphenylmagnesium bromide
- 4-fluorophenylmagnesium bromide
Uniqueness
4-(4-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in specific synthetic applications where other Grignard reagents might not be as effective.
Properties
Molecular Formula |
C14H13BrMgO2 |
---|---|
Molecular Weight |
317.46 g/mol |
IUPAC Name |
magnesium;1-methoxy-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
YDMWZVUWAJJNJQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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